3-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H12BrN3 and its molecular weight is 266.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Bromomethyl groups in similar compounds have been known to interact with various biological targets, including enzymes and receptors . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells.
Mode of Action
Bromomethyl groups in other compounds have been known to undergo nucleophilic substitution reactions . In such reactions, the bromomethyl group acts as an electrophile, interacting with a nucleophile (often a protein or enzyme in biological systems). This interaction can lead to changes in the structure and function of the target molecule .
Biochemical Pathways
Bromomethylated compounds have been known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Bromomethylated compounds have been known to cause various changes at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .
Properties
IUPAC Name |
3-[4-(bromomethyl)-1-ethylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZEVQNKUFVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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